molecular formula C16H18N+ B15035617 N-benzyl-N-methyl-N-(prop-2-yn-1-yl)pent-4-en-2-yn-1-aminium

N-benzyl-N-methyl-N-(prop-2-yn-1-yl)pent-4-en-2-yn-1-aminium

Cat. No.: B15035617
M. Wt: 224.32 g/mol
InChI Key: DCWQKCLEHGONRL-UHFFFAOYSA-N
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Description

BENZYL(METHYL)(PENT-4-EN-2-YN-1-YL)(PROP-2-YN-1-YL)AZANIUM is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

The synthesis of BENZYL(METHYL)(PENT-4-EN-2-YN-1-YL)(PROP-2-YN-1-YL)AZANIUM typically involves multiple steps. One common method includes the reaction of benzyl chloride with methylamine to form benzylmethylamine. This intermediate is then reacted with pent-4-en-2-yn-1-yl chloride and prop-2-yn-1-yl chloride under specific conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions .

Chemical Reactions Analysis

BENZYL(METHYL)(PENT-4-EN-2-YN-1-YL)(PROP-2-YN-1-YL)AZANIUM undergoes various types of chemical reactions, including:

Scientific Research Applications

BENZYL(METHYL)(PENT-4-EN-2-YN-1-YL)(PROP-2-YN-1-YL)AZANIUM has several scientific research applications:

Mechanism of Action

The mechanism of action of BENZYL(METHYL)(PENT-4-EN-2-YN-1-YL)(PROP-2-YN-1-YL)AZANIUM involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of monoamine oxidase, leading to increased levels of neurotransmitters in the brain .

Comparison with Similar Compounds

Similar compounds to BENZYL(METHYL)(PENT-4-EN-2-YN-1-YL)(PROP-2-YN-1-YL)AZANIUM include:

BENZYL(METHYL)(PENT-4-EN-2-YN-1-YL)(PROP-2-YN-1-YL)AZANIUM stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C16H18N+

Molecular Weight

224.32 g/mol

IUPAC Name

benzyl-methyl-pent-4-en-2-ynyl-prop-2-ynylazanium

InChI

InChI=1S/C16H18N/c1-4-6-10-14-17(3,13-5-2)15-16-11-8-7-9-12-16/h2,4,7-9,11-12H,1,13-15H2,3H3/q+1

InChI Key

DCWQKCLEHGONRL-UHFFFAOYSA-N

Canonical SMILES

C[N+](CC#C)(CC#CC=C)CC1=CC=CC=C1

Origin of Product

United States

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